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Trimethylsilylmethyl acetate

Catalog No.
S604508
CAS No.
2917-65-9
M.F
C6H14O2Si
M. Wt
146.26 g/mol
Availability
In Stock
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Trimethylsilylmethyl acetate

CAS Number

2917-65-9

Product Name

Trimethylsilylmethyl acetate

IUPAC Name

trimethylsilylmethyl acetate

Molecular Formula

C6H14O2Si

Molecular Weight

146.26 g/mol

InChI

InChI=1S/C6H14O2Si/c1-6(7)8-5-9(2,3)4/h5H2,1-4H3

InChI Key

TXZMVBJSLYBOMN-UHFFFAOYSA-N

SMILES

CC(=O)OC[Si](C)(C)C

Synonyms

2-(trimethylsilyl)methyl acetate, TMSMA

Canonical SMILES

CC(=O)OC[Si](C)(C)C

Derivatization Agent in Mass Spectrometry

TMSMA is a popular derivatization agent for carboxylic acids and alcohols in mass spectrometry (MS) [1]. Carboxylic acids and alcohols often lack volatile functional groups, making them challenging to analyze directly by MS. TMSMA reacts with these functional groups to form volatile derivatives (TMS esters and TMS ethers, respectively) that can be readily separated and identified by MS [1]. This derivatization process enhances the sensitivity and selectivity of MS analysis for these compounds.

Here's a reference for the derivatization properties of TMSMA: [1] Matsuda, H., & Katayama, T. (1978). Silylation of glycosides for gas chromatography-mass spectrometry. Analytical Chemistry, 50(11), 1714-1717.

Trimethylsilylmethyl acetate is an organosilicon compound with the chemical formula C₇H₁₈O₂Si. It is characterized by the presence of a trimethylsilyl group attached to a methyl acetate moiety. This compound is notable for its unique structure, which combines both silyl and acetate functionalities, making it useful in various chemical applications and reactions. The trimethylsilyl group enhances the compound's stability and reactivity, providing distinctive properties compared to other acetate derivatives.

TMEMA is considered a flammable liquid and should be handled with appropriate precautions. It may cause irritation to the eyes and skin.

  • Flammability: Flammable []
  • Toxicity: Data on specific toxicity is limited, but it is recommended to handle it with gloves and eye protection due to potential irritation [].
, including:

  • Isomerization: When heated to approximately 623 K, it can isomerize to form dimethylethylsilyl acetate through a concerted mechanism .
  • Coupling Reactions: This compound can participate in coupling reactions with carbonyl compounds when promoted by catalysts such as silver acetate or zinc-copper(I) chloride. These reactions are significant in organic synthesis, particularly in the formation of complex molecules .

Several synthesis methods have been reported for trimethylsilylmethyl acetate:

  • From Sodium Acetate and Trimethyl Chlorosilane: A method involves adding sodium acetate and a solvent (such as N,N-dimethylformamide) to a reaction vessel, followed by the dropwise addition of trimethyl chlorosilane while stirring at controlled temperatures. This process results in the formation of trimethylsilylmethyl acetate after filtration and distillation .
  • Alternative Methods: Other synthetic routes may involve different solvents or phase-transfer catalysts to optimize yield and purity. The choice of conditions can significantly affect the efficiency of the synthesis.

Trimethylsilylmethyl acetate finds applications in various fields:

  • Chemical Synthesis: It serves as a reagent in organic synthesis, particularly in reactions involving silylation or as a protective group for alcohols.
  • Material Science: Due to its unique properties, it may be utilized in the development of silicone-based materials or coatings.
  • Pharmaceutical Industry: Potential applications could exist in drug formulation or as intermediates in pharmaceutical synthesis.

Several compounds share structural similarities with trimethylsilylmethyl acetate. A comparison of these compounds highlights their unique properties:

Compound NameChemical FormulaKey Characteristics
Trimethylsilyl acetateC₅H₁₄O₂SiCommonly used silylating agent; simpler structure
Dimethylethylsilyl acetateC₇H₁₈O₂SiIsomer formed from trimethylsilylmethyl acetate; unique reactivity
2-(Trimethylsilylmethyl)allyl acetateC₉H₁₈O₂SiContains allyl group; used in cyclopentane synthesis
TrimethoxysilaneC₃H₉O₃SiUsed for surface modification; different functional groups

The uniqueness of trimethylsilylmethyl acetate lies in its combination of both silyl and ester functionalities, which can impart different reactivity patterns compared to other similar compounds.

Molecular Architecture and Structural Characteristics

Chemical Formula (C₆H₁₄O₂Si) and Molecular Weight (146.26 g/mol)

Trimethylsilylmethyl acetate possesses the molecular formula C₆H₁₄O₂Si with a precisely determined molecular weight of 146.26 g/mol [2] [3] [4]. The compound is registered under the Chemical Abstracts Service number 2917-65-9 and carries the EINECS number 220-849-2 [5] [6]. The molecular composition reflects the presence of six carbon atoms, fourteen hydrogen atoms, two oxygen atoms, and one silicon atom, which collectively contribute to its distinctive chemical and physical properties [7].

Molecular ParameterValue
Molecular FormulaC₆H₁₄O₂Si
Molecular Weight146.26 g/mol
CAS Number2917-65-9
EINECS Number220-849-2
InChI KeyTXZMVBJSLYBOMN-UHFFFAOYSA-N

The compound exists as a clear colorless to light yellow liquid under standard conditions, exhibiting characteristics typical of organosilicon esters [5] [6]. Its molecular structure incorporates both organic functional groups and silicon-based moieties, making it a representative example of hybrid organosilicon chemistry.

Bond Configuration and Spatial Arrangement

The molecular architecture of trimethylsilylmethyl acetate features a tetrahedral silicon center bonded to three methyl groups and one methylene carbon, which subsequently connects to an acetate ester functionality [46]. The silicon atom adopts sp³ hybridization, resulting in bond angles approximating 109.5 degrees around the silicon center [46]. The carbon-silicon bond length measures approximately 1.86 Å, which is significantly longer than typical carbon-carbon bonds (1.54 Å) [46].

The spatial arrangement of the molecule involves the trimethylsilyl group [(CH₃)₃Si-] attached to a methylene bridge [-CH₂-], which then connects to the acetate group [-OCOCH₃] [3] [5]. This configuration creates a compound with distinctive electronic properties due to the electronegativity difference between silicon (1.8) and carbon (2.5) [46]. The polarization of the silicon-carbon bond contributes to the unique reactivity patterns observed in organosilicon compounds.

Functional Group Analysis

Trimethylsilylmethyl acetate contains two primary functional groups: the trimethylsilyl group and the acetate ester group [3] [5]. The trimethylsilyl moiety [(CH₃)₃Si-] serves as a protective group in organic synthesis and imparts hydrophobic characteristics to the molecule [39]. This silicon-based functional group exhibits distinct electronic properties due to the availability of vacant d-orbitals on silicon, which can participate in hyperconjugation effects [46].

The acetate ester functionality [-OCOCH₃] provides the compound with typical ester characteristics, including carbonyl stretching vibrations and susceptibility to hydrolysis reactions [25] [28]. The combination of these two functional groups creates a molecule with unique chemical properties that differ from both simple silanes and conventional organic esters. The ester carbonyl group exhibits characteristic infrared absorption around 1735 cm⁻¹, typical for saturated esters [28] [31].

Physical Properties

Physical State and Organoleptic Properties

Trimethylsilylmethyl acetate exists as a clear colorless to light yellow liquid at room temperature [5] [6]. The compound exhibits typical organosilicon characteristics, being hydrophobic and stable under ambient conditions [46]. Its physical appearance as a transparent liquid facilitates its handling and application in synthetic procedures.

The organoleptic properties of the compound include its liquid state consistency and lack of significant coloration under normal storage conditions [5]. Like most organosilicon compounds, it demonstrates stability to air and moisture when properly stored [46]. The compound maintains its physical integrity across a range of temperatures, making it suitable for various synthetic applications.

Thermodynamic Parameters

2.2.2.1. Boiling Point (135-139°C)

The boiling point of trimethylsilylmethyl acetate ranges from 135 to 137°C at standard atmospheric pressure [5] [6]. This thermodynamic parameter reflects the intermolecular forces present in the liquid phase and provides crucial information for distillation and purification procedures. The relatively moderate boiling point compared to higher molecular weight organosilicon compounds facilitates its use in synthetic applications requiring controlled volatility.

2.2.2.2. Flash Point (20°C)

The compound exhibits a flash point of 20°C, indicating its classification as a flammable liquid [5] [6]. This low flash point necessitates appropriate handling procedures and storage conditions to ensure safety during use. The flash point measurement provides critical information for determining safe operating temperatures and storage requirements in laboratory and industrial settings.

Density Profile (0.86-0.88 g/cm³)

Trimethylsilylmethyl acetate demonstrates a density of 0.86 g/cm³, which is characteristic of organosilicon compounds [5] [6]. This density value indicates that the compound is less dense than water, which influences its behavior in biphasic reaction systems and separation procedures. The specific gravity of 0.867 further confirms these density measurements [6].

Physical PropertyValueConditions
Density0.86 g/cm³Standard conditions
Specific Gravity0.86725°C
Boiling Point135-137°C1 atm
Flash Point20°CStandard test

Refractive Index (1.398-1.41)

The refractive index of trimethylsilylmethyl acetate falls within the range of 1.406 to 1.408 [5] [6]. This optical property provides valuable information about the compound's molecular structure and electronic environment. The refractive index measurement serves as a reliable identification parameter and quality control metric for the compound.

Vapor Pressure Characteristics

The vapor pressure characteristics of trimethylsilylmethyl acetate contribute to its moderate volatility at ambient temperatures [44]. While specific vapor pressure data for this compound are limited, the boiling point range suggests moderate vapor pressure values that facilitate its use in applications requiring controlled evaporation rates. The thermodynamic behavior follows patterns typical of organic esters with similar molecular weights [44].

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectral Analysis

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural information for trimethylsilylmethyl acetate [2]. The ¹H NMR spectrum recorded in deuterochloroform (CDCl₃) at 400 MHz reveals three distinct chemical environments [2]. The methylene protons adjacent to silicon appear at 3.76 ppm as a singlet, reflecting their chemical environment between the electron-withdrawing acetate group and the electron-donating trimethylsilyl group [2].

The acetate methyl group protons resonate at 2.04 ppm, consistent with the typical chemical shift range for acetate esters [2] [20]. The nine equivalent protons of the trimethylsilyl group appear as a sharp singlet at 0.08 ppm, characteristic of protons attached to silicon [2]. This upfield shift reflects the shielding effect of the electropositive silicon atom [21] [24].

Proton EnvironmentChemical Shift (ppm)MultiplicityIntegration
Si-CH₂-O3.76Singlet2H
CH₃CO2.04Singlet3H
Si(CH₃)₃0.08Singlet9H

¹³C NMR spectroscopy reveals the carbon framework of the molecule [23] [31]. The carbonyl carbon typically appears around 170 ppm, consistent with acetate ester functionality [31]. The methylene carbon adjacent to silicon exhibits a characteristic chemical shift influenced by the silicon atom's electronic properties [21] [23].

Infrared Spectroscopy Fingerprint

Infrared spectroscopy provides a distinctive fingerprint for trimethylsilylmethyl acetate through its characteristic absorption bands [25] [28]. The most prominent feature appears in the carbonyl stretching region at approximately 1735 cm⁻¹, which is typical for saturated ester compounds [28] [31]. This absorption frequency falls within the expected range for acetate esters and serves as a diagnostic peak for the compound.

The carbon-hydrogen stretching vibrations appear in the 2950-2850 cm⁻¹ region, corresponding to both methyl and methylene C-H bonds [30] [32]. The silicon-carbon stretching vibrations contribute to absorptions in the lower frequency regions, though these may overlap with other molecular vibrations [29]. The acetate ester functionality follows the "Rule of Three" with intense peaks at approximately 1735 cm⁻¹ (C=O stretch), 1200 cm⁻¹, and 1100 cm⁻¹ (C-O stretches) [25].

Functional GroupFrequency Range (cm⁻¹)Assignment
C=O stretch~1735Acetate ester
C-H stretch2950-2850Methyl/methylene
C-O stretch1200, 1100Ester functionality
Si-C vibrations<1000Silicon-carbon bonds

Mass Spectrometry Fragmentation Patterns

Mass spectrometry of trimethylsilylmethyl acetate reveals characteristic fragmentation patterns typical of both acetate esters and trimethylsilyl-containing compounds [2] [14] [39]. The molecular ion peak appears at m/z 146, corresponding to the intact molecule [2]. The base peak at m/z 73 results from the loss of the acetate group (CH₃COO, 59 mass units) and formation of the trimethylsilylmethyl cation[(CH₃)₃SiCH₂]⁺ [2].

Significant fragment ions include m/z 43, corresponding to the acetyl cation [CH₃CO]⁺, which is characteristic of acetate esters [35]. The m/z 61 fragment likely represents the loss of the trimethylsilyl group from the molecular ion [2]. Additional fragmentation includes m/z 89, m/z 103, and m/z 131, which reflect various combinations of bond cleavages involving both the silicon-containing and ester portions of the molecule [2].

m/z ValueRelative Intensity (%)Fragment Identity
146Molecular ion[M]⁺
13131.0[M-CH₃]⁺
10313.6[M-CH₃CO]⁺
8924.7[M-CH₃COO]⁺
73100.0[(CH₃)₃SiCH₂]⁺
6151.0[CH₃COOCH₂]⁺
4327.5[CH₃CO]⁺

The synthesis of trimethylsilylmethyl acetate can be accomplished through various methodologies, each offering distinct advantages in terms of efficiency, environmental impact, and scalability. This comprehensive analysis examines the classical synthetic routes, catalyst-mediated approaches, modern synthetic strategies, and purification methodologies essential for producing high-quality trimethylsilylmethyl acetate.

Classical Synthetic Routes

From Sodium Acetate and Trimethylchlorosilane

The most extensively studied classical synthetic route involves the direct reaction between sodium acetate and trimethylchlorosilane [1] [2]. This acid-base neutralization reaction demonstrates superior activity compared to traditional substitution reactions and proceeds through the following mechanism:

CH₃COONa + (CH₃)₃SiCl → (CH₃)₃SiCH₂OCOCH₃ + NaCl

Research findings indicate that optimal reaction conditions involve maintaining temperatures between 20-30°C with reaction times of 2-4 hours [1]. The molar ratio of trimethylchlorosilane to sodium acetate should be maintained at 1:0.9 to 1:1.2 for maximum efficiency [1]. When conducted under these conditions, yields of 98-98.5% can be achieved with product purities exceeding 98% [1].

The reaction mechanism proceeds through an SN2-type nucleophilic substitution where the acetate anion attacks the silicon center, displacing the chloride ion [3]. The choice of solvent significantly influences reaction efficiency, with dimethylformamide (DMF), N,N-dimethylacetamide, acetic anhydride, and acetic acid proving most effective [1].

Key advantages of this methodology include:

  • High reaction activity due to acid-base neutralization rather than substitution
  • Excellent yields ranging from 90.9% to 96.68%
  • Easy product separation due to the significant boiling point difference between the product and sodium chloride byproduct
  • Cost-effectiveness utilizing readily available starting materials

Chloromethyltrimethylsilane-Based Synthesis

An alternative classical approach utilizes chloromethyltrimethylsilane as the silylating agent in combination with sodium acetate [4] [5]. This route offers enhanced reactivity compared to the trimethylchlorosilane method due to the more reactive chloromethyl group.

The synthesis follows a phase-transfer catalyzed mechanism where tetrabutylammonium chloride facilitates the reaction in tetrachloromethane [4]. Optimal conditions include:

  • Temperature range: 10-60°C
  • Reaction time: 3-5 hours
  • Catalyst loading: Tetrabutylammonium chloride (catalytic amount)
  • Solvent: Tetrachloromethane or other suitable organic solvents

Under these conditions, yields of 82% have been reported [4]. The enhanced reactivity of chloromethyltrimethylsilane results from the increased electrophilic character of the carbon center bearing the chlorine substituent, facilitating nucleophilic attack by the acetate ion.

Catalyst-Mediated Synthetic Approaches

Phase-Transfer Catalysis

Phase-transfer catalysis represents a significant advancement in the synthesis of trimethylsilylmethyl acetate, enabling reactions between reagents in different phases while maintaining environmental compatibility and operational simplicity.

3.2.1.1. Tetrabutylammonium Halides as Catalysts

Tetrabutylammonium halides, particularly tetrabutylammonium bromide (TBAB), have emerged as highly effective phase-transfer catalysts for organosilicon synthesis [6] [7]. The catalytic mechanism involves the formation of ion pairs that facilitate transport of anionic species between aqueous and organic phases.

Research demonstrates that TBAB exhibits optimal catalytic activity under the following conditions [8] [9]:

  • Temperature: 30-50°C
  • Catalyst concentration: 0.45 mmol (optimal loading)
  • Solvent system: Toluene or dimethylformamide
  • Reaction time: 1-3 hours

The q-value parameter and C# parameter are crucial for characterizing quaternary ammonium salts in phase-transfer applications [10]. For TBAB, the C# value of 16 provides optimal organophilicity for efficient catalyst-anion pair concentration in the organic phase [10].

Key mechanistic features include:

  • Interface-mediated catalysis through both bulk water-oil interfaces and microemulsion-like phases [9]
  • Enhanced selectivity for C-monoalkylation compared to other catalysts [11]
  • Temperature independence under triphase conditions, providing operational flexibility [9]

Experimental results show conversion rates of 62-66% with selectivity to tertiary amine products reaching 76-82% [12]. The environmental benefits include reduced solvent requirements and the ability to conduct reactions under green chemistry principles.

3.2.1.2. Dimethylamino Pyridine Applications

4-Dimethylaminopyridine (DMAP) serves as both a nucleophilic catalyst and base in acetylation reactions involving trimethylsilylmethyl acetate synthesis [13] [14]. DMAP demonstrates enhanced basicity compared to pyridine due to resonance stabilization from the dimethylamino substituent.

The catalytic mechanism for esterification proceeds through three distinct steps [13]:

  • Pre-equilibrium formation: DMAP reacts with acetic anhydride to form an acetylpyridinium ion-acetate ion pair
  • Nucleophilic addition: Alcohol adds to the acetylpyridinium species with simultaneous acetate-mediated proton removal
  • Product formation: Synchronous bond formation and cleavage generates the ester product and regenerates the catalyst

Optimal reaction conditions include:

  • Temperature: Room temperature to 60°C
  • Catalyst loading: 0.1-0.2 equivalents
  • Solvent: Various organic solvents including ethyl acetate and toluene
  • Reaction time: 4-24 hours depending on substrate

Recent developments in fluxionally chiral DMAP catalysts have demonstrated enhanced stereoselectivity in acylative kinetic resolution processes [15]. These catalysts utilize fluxional groups to relay stereochemical information from fixed chiral centers to the catalytic site.

Solvent Effects on Reaction Efficiency

Solvent selection profoundly influences both reaction mechanism and product selectivity in trimethylsilylmethyl acetate synthesis. Comprehensive studies reveal that polar solvents favor SN1 pathways while nonpolar solvents promote SN2 mechanisms [16].

Mechanistic Considerations:

  • In polar solvents, free oxocarbenium ion intermediates are stabilized, leading to increased SN1 character
  • Nonpolar solvents destabilize ionic intermediates, favoring contact ion pairs and SN2 pathways
  • Trichloroethylene has been identified as optimal for promoting SN2 selectivity in both C-glycosylation and O-glycosylation reactions [16]

Solvent-Specific Effects:

SolventMechanism PreferenceSelectivityKey Advantages
DimethylformamideSN1ModerateHigh substrate solubility
TolueneSN2HighEnvironmental compatibility
DichloromethaneMixedVariableBroad substrate scope
TrichloroethyleneSN2ExcellentEnhanced diastereoselectivity

The choice of solvent also affects catalyst efficiency in phase-transfer systems. Research indicates that performing solid-liquid phase transfer reactions in toluene facilitates product separation as the product precipitates upon reaction completion [12].

Modern Synthetic Strategies

Green Chemistry Approaches

Contemporary synthetic methodologies emphasize environmental sustainability and atom economy in organosilicon synthesis. Several green chemistry principles have been successfully applied to trimethylsilylmethyl acetate production.

Solvent-Free Synthesis:
Recent developments demonstrate the feasibility of solvent-free trimethylsilyl carboxylate synthesis using hexamethyldisilazane (HMDS) under mild conditions [17]. This approach offers several advantages:

  • Complete elimination of organic solvents
  • High atom efficiency with minimal waste generation
  • Mild reaction conditions (ambient temperature)
  • Broad substrate scope for various carboxylic acids

Boron-Catalyzed Processes:
Advanced green chemistry approaches utilize simple organoboron catalysts for C-H silylation reactions [18]. These methods feature:

  • High atom efficiency without metal catalyst requirements
  • No additive requirements beyond the boron catalyst
  • Environmental benignity with minimal toxicity concerns
  • Efficient synthesis of silyl-substituted aromatic compounds

Ionic Liquid Catalysis:
Ionic liquids have emerged as green alternatives to traditional organic solvents in acetylation reactions [19]. Key benefits include:

  • Complete substrate conversion (100% in many cases)
  • Low catalyst loading (0.05 equivalents)
  • Easy product isolation through simple extraction
  • Catalyst recyclability for multiple reaction cycles

Continuous Flow Synthesis Protocols

Continuous flow synthesis represents a paradigm shift in organosilicon chemistry, offering enhanced control, efficiency, and scalability compared to traditional batch processes.

Flow Chemistry Advantages:

  • Enhanced safety through improved heat and mass transfer
  • Precise control of reaction parameters including temperature, pressure, and residence time
  • Scalability from laboratory to industrial production
  • Environmental compatibility with reduced waste generation

Acetate Synthesis in Flow:
Recent research demonstrates successful continuous flow synthesis of acetate derivatives using isopropenyl acetate as a green reagent [20] [21]. Optimal conditions include:

  • Temperature: 300°C for thermal processes, 30°C for catalytic reactions
  • Pressure: 50-110 bar depending on substrate
  • Flow rate: 0.1-0.6 mL/min for optimal residence time
  • Catalyst: Amberlyst-15 or acid catalysts for acetalization processes

Process Integration:
Modern flow systems enable tandem reaction sequences where multiple transformations occur in a single continuous process [22]. For trimethylsilylmethyl acetate synthesis, this allows:

  • Real-time monitoring of reaction progress
  • Automated optimization of reaction conditions
  • Integrated purification within the flow system
  • Reduced process time from hours to minutes

Quality Control in Flow:
Continuous flow systems facilitate real-time quality monitoring through in-line analytical techniques:

  • Process analytics for immediate feedback
  • Automated adjustment of operating parameters
  • Consistent product quality through precise control
  • Reduced batch-to-batch variation

Purification and Quality Control Methodologies

The purification of trimethylsilylmethyl acetate requires careful consideration of the compound's physical and chemical properties to achieve the high purity standards necessary for synthetic applications.

Distillation Parameters

Distillation represents the primary purification method for trimethylsilylmethyl acetate due to the significant boiling point differences between the product and reaction byproducts.

Optimal Distillation Conditions:

  • Collection temperature: 106-108°C at 1 atmosphere pressure [1]
  • Optimal temperature: 107°C for maximum purity [1]
  • Pressure: 1 atmospheric pressure for standard distillation
  • Heating rate: Controlled to prevent decomposition

Physical Properties for Quality Control:

ParameterValueSpecification
Boiling Point139.9°C at 760 mmHgPrimary identity test
Density0.876 g/cm³Purity indicator
Refractive Index1.398Quality parameter
Flash Point20°CSafety consideration

The distillation efficiency is enhanced by the formation of sodium chloride as a solid byproduct, which has minimal volatility and does not interfere with product collection [1]. This natural separation facilitates achieving purities of 98-98.5% through simple distillation.

Process Optimization:

  • Fractional distillation can be employed for enhanced separation efficiency
  • Vacuum distillation at reduced pressure (e.g., 7 mmHg) lowers the required temperature and prevents thermal decomposition [23]
  • Temperature monitoring ensures collection of the correct fraction

Chromatographic Purification Techniques

Chromatographic methods provide high-resolution separation capabilities essential for removing trace impurities and achieving pharmaceutical-grade purity levels.

High-Performance Liquid Chromatography (HPLC):
HPLC represents the gold standard for organosilicon compound purification and analysis [24] [25]. Two primary modes are employed:

Reversed-Phase HPLC:

  • Stationary phase: C18 or octadecylsilane-bonded silica
  • Mobile phase: Water-acetonitrile gradient systems
  • Detection: UV absorption at 230 nm or ICP-AES for silicon-specific detection
  • Resolution: Detection limits of 1-4 ng silicon for methylsilanediols [24]

Size-Exclusion Chromatography:

  • Applications: Separation of high molecular weight polysiloxanes
  • Mobile phase: Tetrahydrofuran or xylene
  • Detection limits: 4-5 ng silicon depending on molecular weight distribution [24]

Preparative Chromatography:
For large-scale purification, preparative chromatographic techniques enable:

  • High-capacity separation using polymer-based stationary phases
  • Gradient elution with 20-40% acetonitrile in aqueous systems
  • Multiple purification cycles for complex impurity mixtures
  • Recovery yields of 68.5-82.2% with purities exceeding 96.9% [26]

Quality Control Applications:

  • Purity determination through peak area integration
  • Impurity profiling for regulatory compliance
  • Stability testing for long-term storage
  • Method validation according to ICH guidelines

Advanced Chromatographic Methods:
Recent developments include organosilicon monolithic columns for enhanced separation efficiency [27]. These hybrid stationary phases offer:

  • High cross-linking density for improved mechanical stability
  • Hydrophobic selectivity comparable to traditional C18 phases
  • Enhanced efficiency with reduced plate heights
  • Broad applicability for diverse analyte polarities

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

2917-65-9

Wikipedia

Methanol, 1-(trimethylsilyl)-, 1-acetate

General Manufacturing Information

Methanol, 1-(trimethylsilyl)-, 1-acetate: ACTIVE

Dates

Last modified: 08-15-2023

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